molecular formula C25H31N3O4S B3292436 N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide CAS No. 878055-99-3

N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide

Cat. No.: B3292436
CAS No.: 878055-99-3
M. Wt: 469.6 g/mol
InChI Key: PSDWQXFMAADWSY-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring, a sulfonyl group, and a carbamoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the carbamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to natural compounds.

    Medicine: It has potential therapeutic applications, including as an antitumor agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1H-indole-1-carboxamide
  • N,N-diethyl-2-(2,4,6-trimethylphenyl)carbamoyl-1H-indole-1-acetamide

Uniqueness

N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfonylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-6-27(7-2)24(30)15-28-14-22(20-10-8-9-11-21(20)28)33(31,32)16-23(29)26-25-18(4)12-17(3)13-19(25)5/h8-14H,6-7,15-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWQXFMAADWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide
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N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide
Reactant of Route 3
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N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide
Reactant of Route 4
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N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide
Reactant of Route 5
N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide
Reactant of Route 6
N,N-diethyl-2-(3-{[(2,4,6-trimethylphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide

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